2-(3-Chloro-isoquinolin-1-yl)acetamide
Description
2-(3-Chloro-isoquinolin-1-yl)acetamide is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at position 3 and an acetamide group at position 1. The chlorine substituent at position 3 likely enhances electronic effects and steric interactions, influencing binding affinity and metabolic stability.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(3-chloroisoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O/c12-10-5-7-3-1-2-4-8(7)9(14-10)6-11(13)15/h1-5H,6H2,(H2,13,15) |
InChI Key |
NBBOYSRWZDDKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2CC(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoquinoline-Based Acetamides
Substituent Position and Electronic Effects
- Target Compound: 2-(3-Chloro-isoquinolin-1-yl)acetamide Structure: Chloro at isoquinoline C3; acetamide at C1.
- QF9 (2-(3-Chloro-5-cyanophenyl)-N-(isoquinolin-4-yl)acetamide) Structure: Chloro and cyano groups on the phenyl ring; acetamide attached to isoquinoline C4. Key Features: The cyano group increases polarity, which may affect solubility and target interactions .
- 2-(3-Methyl-1-oxoisoquinolin-2(1H)-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide (3o) Structure: Methyl at isoquinoline C3; ketone at C1; bulky tert-leucine-derived substituent.
Molecular Weight and Complexity
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₁H₉ClN₂O | 220.66 g/mol | Cl (C3), acetamide (C1) |
| QF9 | C₁₈H₁₂ClN₃O | 321.76 g/mol | Cl (phenyl C3), CN (phenyl C5) |
| 3o | C₂₂H₃₁N₂O₂ | 355.50 g/mol | Me (C3), 1-oxo, branched alkyl chain |
Benzothiazole-Based Acetamides (Patent Compounds)
- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Structure: Benzothiazole replaces isoquinoline; ethoxy and chloro substituents. Key Features: Benzothiazole’s planar structure may enhance DNA intercalation or enzyme inhibition .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
Comparison with Isoquinoline Analogs
Phenylacetamide Derivatives
- 2-(2-Hydroxyphenyl)acetamide Sulfate vs. 2-(3-Hydroxyphenyl)acetamide Sulfate
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